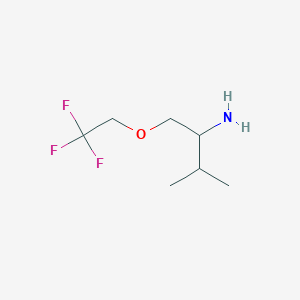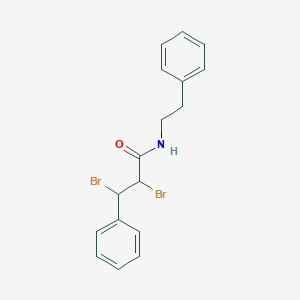
5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine core. This compound's unique structural elements make it an intriguing subject for various scientific investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one, a multistep reaction sequence is typically employed:
Formation of the Pyrimidine Core: : The initial step involves the preparation of the pyrimidine core through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methyl Groups: : Selective methylation at the 5 and 6 positions of the pyrimidine ring is achieved using methylating agents such as methyl iodide in the presence of a base.
Azetidin-1-yl Substitution:
Triazole Ring Formation: : The formation of the 1H-1,2,3-triazole ring is accomplished through a click chemistry approach, utilizing azide-alkyne cycloaddition.
Final Assembly: : The final compound is obtained by coupling the phenoxymethyl group to the triazole ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial-scale production of this compound would involve optimized synthetic routes to ensure high yield and purity. Automation and continuous flow reactors might be utilized to streamline the process and minimize the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the triazole ring.
Reduction: : Reduction reactions may target the oxo group, converting it into a hydroxyl group.
Substitution: : The azetidin-1-yl group can be a site for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate or chromium trioxide.
Reduction Reagents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halides or other nucleophiles.
Major Products
Oxidation Products: : Compounds with additional oxygen-containing functional groups.
Reduction Products: : Hydroxy derivatives.
Substitution Products: : Variously substituted derivatives retaining the pyrimidine core.
Aplicaciones Científicas De Investigación
This compound has broad applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial or antiviral properties.
Medicine: : Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: : Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
Effects and Molecular Targets
The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core may facilitate binding to DNA or RNA, influencing gene expression or protein synthesis. The triazole ring and azetidin-1-yl group may enhance this binding affinity or selectivity.
Pathways Involved
The compound may modulate pathways involved in cell proliferation, apoptosis, or metabolic processes, making it a valuable tool in both therapeutic and research contexts.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethylpyrimidin-4(3H)-one: : Lacks the additional functional groups, resulting in different reactivity and biological activity.
3-(1H-1,2,3-Triazol-1-yl)pyrimidin-4(3H)-one: : Contains the triazole ring but lacks the azetidin-1-yl substitution, affecting its properties.
2-Oxo-2-(3-azetidin-1-yl)ethyl)pyrimidin-4(3H)-one: : Differs in the positioning of the substituents, leading to variations in activity.
Uniqueness
The detailed structural and functional attributes of this compound open up numerous possibilities for scientific exploration and practical application across various domains.
Propiedades
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-14-15(2)21-13-25(20(14)28)11-19(27)24-9-17(10-24)26-8-16(22-23-26)12-29-18-6-4-3-5-7-18/h3-8,13,17H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPLGARHRWDMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)


![4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2705055.png)



![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)

